Gallium Ga-68 gozetotide is a radiopharmaceutical used primarily in the imaging of prostate cancer through positron emission tomography (PET). It is specifically designed to bind to prostate-specific membrane antigen (PSMA), a protein often overexpressed in prostate cancer cells. The compound is provided as a sterile, pyrogen-free solution for intravenous administration and is indicated for the detection of PSMA-positive lesions in men with prostate cancer .
Gallium Ga-68 gozetotide is synthesized from gallium-68, a radioactive isotope that decays with a half-life of approximately 68 minutes. It is classified as a peptidomimetic compound due to its structure, which mimics natural peptides while incorporating a covalently bound chelator, specifically the HBED-CC (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid) that facilitates the binding of gallium .
The synthesis of Gallium Ga-68 gozetotide involves several key steps, typically utilizing automated systems to enhance efficiency and safety. The primary methods include:
The primary chemical reaction involved in the use of Gallium Ga-68 gozetotide is the coordination between gallium ions and the chelator within the peptide structure. This reaction allows gallium-68 to be effectively incorporated into the compound, enabling its use in imaging applications.
Gallium Ga-68 gozetotide operates by binding specifically to PSMA expressed on prostate cancer cells. Upon administration, it circulates through the bloodstream and preferentially accumulates in tissues where PSMA is overexpressed, such as malignant tumors. This binding allows for enhanced visualization during PET scans, facilitating accurate diagnosis and treatment planning.
The mechanism can be outlined in these steps:
Gallium Ga-68 gozetotide is typically presented as a clear, colorless solution with a pH ranging from 4.0 to 7.0. It must be stored under specific conditions to maintain stability and efficacy.
The chemical properties include:
Gallium Ga-68 gozetotide has significant applications in nuclear medicine, particularly in oncological imaging:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3